molecular formula C25H20O3S B4890973 [2-(Benzenesulfonyl)phenyl]-diphenylmethanol

[2-(Benzenesulfonyl)phenyl]-diphenylmethanol

Cat. No.: B4890973
M. Wt: 400.5 g/mol
InChI Key: LOCOLSQAWOQOKG-UHFFFAOYSA-N
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Description

[2-(Benzenesulfonyl)phenyl]-diphenylmethanol is an organic compound that features a benzenesulfonyl group attached to a phenyl ring, which is further connected to a diphenylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Benzenesulfonyl)phenyl]-diphenylmethanol typically involves the reaction of benzenesulfonyl chloride with a phenyl-substituted benzyl alcohol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

[2-(Benzenesulfonyl)phenyl]-diphenylmethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

[2-(Benzenesulfonyl)phenyl]-diphenylmethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-(Benzenesulfonyl)phenyl]-diphenylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with nucleophilic sites on proteins, potentially inhibiting their activity. Additionally, the phenyl rings may engage in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • [2-(Benzenesulfonyl)phenyl]-phenylmethanol
  • [2-(Benzenesulfonyl)phenyl]-dimethylmethanol
  • [2-(Benzenesulfonyl)phenyl]-ethylmethanol

Uniqueness

[2-(Benzenesulfonyl)phenyl]-diphenylmethanol is unique due to the presence of two phenyl rings, which can enhance its stability and reactivity compared to similar compounds with fewer aromatic groups. This structural feature also contributes to its potential biological activities and applications in various fields.

Properties

IUPAC Name

[2-(benzenesulfonyl)phenyl]-diphenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20O3S/c26-25(20-12-4-1-5-13-20,21-14-6-2-7-15-21)23-18-10-11-19-24(23)29(27,28)22-16-8-3-9-17-22/h1-19,26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCOLSQAWOQOKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3S(=O)(=O)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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